Hdac1/6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac1/6-IN-1 is a small molecule inhibitor that targets histone deacetylases 1 and 6. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications in cancer, neurodegenerative diseases, and other pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1/6-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of this compound may include steps such as:
- Formation of an amide bond using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Introduction of functional groups through substitution reactions using appropriate nucleophiles and electrophiles.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This can be achieved through optimization of reaction conditions, use of efficient purification methods, and implementation of quality control measures.
Chemical Reactions Analysis
Types of Reactions
Hdac1/6-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Hdac1/6-IN-1 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of histone deacetylases by this compound has shown potential in inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Neurodegenerative Diseases: This compound has been studied for its neuroprotective effects and potential to modulate gene expression in neurodegenerative diseases.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new histone deacetylase inhibitors with improved selectivity and efficacy.
Mechanism of Action
Hdac1/6-IN-1 exerts its effects by inhibiting the enzymatic activity of histone deacetylases 1 and 6. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include the catalytic domains of histone deacetylases, where the compound binds and prevents the deacetylation of histone and non-histone proteins .
Comparison with Similar Compounds
Hdac1/6-IN-1 can be compared with other histone deacetylase inhibitors, such as:
Trichostatin A: A broad-spectrum histone deacetylase inhibitor with potent anti-cancer properties.
Vorinostat (SAHA): An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of T-cell lymphoma.
This compound is unique in its dual inhibition of histone deacetylases 1 and 6, which may provide a broader therapeutic effect compared to inhibitors that target only one histone deacetylase .
Properties
Molecular Formula |
C32H45N7O4 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35) |
InChI Key |
VSEYIEDVOXUHFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.